3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide
Description
CAS Number: 129536-41-0
Molecular Formula: C₄₉H₄₃BrO₆
Molecular Weight: 807.781 g/mol
Structure: This compound features a central benzyl bromide core surrounded by four layers of 3,5-bis(benzyloxy)benzyloxy groups, forming a highly branched, dendrimer-like architecture. The benzyloxy groups confer steric bulk and influence solubility, while the bromide serves as a reactive site for nucleophilic substitution reactions .
Synthesis: Typically synthesized via iterative Williamson ether reactions. For example, benzyl bromide derivatives are reacted with phenolic intermediates in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF (). Multi-step purification via column chromatography is often required due to the compound’s complexity .
Properties
IUPAC Name |
1,3-bis[[3,5-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]phenyl]methoxy]-5-(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H91BrO14/c106-62-85-41-92(115-71-90-51-102(117-73-86-43-94(107-63-77-25-9-1-10-26-77)56-95(44-86)108-64-78-27-11-2-12-28-78)60-103(52-90)118-74-87-45-96(109-65-79-29-13-3-14-30-79)57-97(46-87)110-66-80-31-15-4-16-32-80)55-93(42-85)116-72-91-53-104(119-75-88-47-98(111-67-81-33-17-5-18-34-81)58-99(48-88)112-68-82-35-19-6-20-36-82)61-105(54-91)120-76-89-49-100(113-69-83-37-21-7-22-38-83)59-101(50-89)114-70-84-39-23-8-24-40-84/h1-61H,62-76H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZKYSOONGSDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)COC4=CC(=CC(=C4)CBr)OCC5=CC(=CC(=C5)OCC6=CC(=CC(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC(=CC(=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC(=CC(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H91BrO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1656.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
This compound is a poly (aryl ether) dendron and is used in the preparation of dendronized catalysts. The specific targets would depend on the nature of the catalyst and the reaction it is designed to facilitate.
Mode of Action
The mode of action of this compound is likely related to its structure as a dendron. Dendrons are highly branched molecules that can interact with various substrates in a catalytic reaction. The specific mode of action would depend on the reaction it is involved in. For example, it could be involved in the Henry reaction or the Suzuki-Miyaura reaction.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules. For example, the compound is heat sensitive and should be stored at temperatures between 0-10°C.
Biological Activity
3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide is a complex organic compound notable for its potential biological activities. With a molecular formula of and a molecular weight of approximately 807.781 g/mol, this compound is characterized by multiple benzyloxy groups that may influence its interaction with biological systems.
Chemical Structure
The structural complexity of this compound can be represented as follows:
Its structure includes several benzyloxy substituents that are hypothesized to enhance lipophilicity and modulate biological activity.
The biological activity of 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide is primarily attributed to its interaction with various cellular targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of key enzymes involved in metabolic pathways.
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit purine nucleoside phosphorylase (PNP), which is significant in the treatment of T-cell malignancies and certain infections. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis .
- Anticancer Properties : The structural features suggest potential cytotoxicity against cancer cell lines. For example, similar compounds have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines while sparing non-cancerous cells .
Study 1: PNP Inhibition
In a study evaluating various PNP inhibitors, compounds similar to 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide exhibited IC50 values in the low nanomolar range against human PNP and Mycobacterium tuberculosis PNP. This indicates a high potency for therapeutic applications .
Study 2: Cytotoxicity Profile
A detailed cytotoxicity profile was established for structurally related compounds. The results indicated that certain derivatives exhibited significant selectivity towards T-lymphoblastic cell lines with minimal effects on normal peripheral blood mononuclear cells (PBMCs), highlighting their potential as targeted therapies .
Data Table: Biological Activity Summary
| Activity | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| PNP Inhibition | Human PNP | 19 | High |
| Cytotoxicity | T-lymphoblastic cell lines | 9 | Selective over non-cancerous cells |
| Antimicrobial Activity | Mycobacterium tuberculosis | 4 | Specific to pathogenic strains |
Safety and Handling
While specific safety data for 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide is limited, general precautions for handling brominated organic compounds should be observed. This includes using personal protective equipment (PPE) and ensuring proper ventilation during synthesis or application.
Comparison with Similar Compounds
Table 1: Key Properties of 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl Bromide and Analogues
Research Findings and Trends
- Dendritic Polymers : Studies highlight the target compound’s utility in synthesizing fourth-generation dendrimers with precise molecular weights (PDI < 1.1) .
- Click Chemistry : Simpler analogues like 3,5-Dibenzyloxybenzyl bromide are employed in Cu-catalyzed azide-alkyne cycloadditions ().
- Fluorinated Compounds : The trifluoromethyl derivative’s role in antiviral agents (e.g., protease inhibitors) underscores its industrial relevance .
Q & A
Q. What are the optimal storage conditions for 3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide to prevent degradation?
The compound should be stored at 0–10°C in a dry environment to minimize thermal decomposition or hydrolysis. Its sensitivity to heat is evidenced by its low vapor pressure (0 mmHg at 25°C) and recommended avoidance of heating . For intermediate derivatives like 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, room-temperature storage is permissible if the container is sealed to prevent moisture absorption .
Q. Which analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with a purity threshold of >97.0% is standard for quality control, as indicated for structurally similar brominated benzyl ethers . Gas Chromatography (GC) may also be used for precursors like 3,5-Dibenzyloxybenzyl Bromide, where purity >98.0% (GC) is achievable .
Q. What are the critical steps in synthesizing this compound, and how can side reactions be minimized?
Synthesis typically involves iterative Williamson etherification or nucleophilic substitution. For example, 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (CAS 129536-41-0) is synthesized via stepwise benzylation of phenol derivatives using NaH as a base in THF . Controlling stoichiometry and reaction time is crucial to avoid over-alkylation. Low temperatures (0°C) and inert atmospheres reduce oxidation byproducts .
Advanced Research Questions
Q. How can researchers resolve spectral ambiguities in characterizing this highly branched benzyl ether?
Nuclear Magnetic Resonance (NMR): Use -NMR to distinguish between symmetric benzyloxy groups and -NMR to identify coupling patterns in the aromatic region. For example, in related compounds, splitting patterns at δ 6.5–7.5 ppm confirm substitution patterns . High-Resolution Mass Spectrometry (HRMS): HRMS with electrospray ionization (ESI) or MALDI-TOF can verify the molecular ion peak (expected m/z: 1047.97 for CHBrO) and detect trace impurities .
Q. What strategies improve enantioselectivity in derivatives of this compound during asymmetric synthesis?
Chiral auxiliaries or catalysts, such as Sharpless asymmetric aminohydroxylation (used in synthesizing F-ring phenol derivatives), achieve >99% enantiomeric excess. Mosher ester analysis or chiral HPLC columns are recommended for verifying enantiopurity .
Q. How do steric effects influence the reactivity of the benzyl bromide moiety in nucleophilic substitutions?
The bulky benzyloxy groups create significant steric hindrance, slowing SN2 reactions. To enhance reactivity:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
- Increase reaction temperatures (e.g., 60–80°C) to overcome kinetic barriers, provided the compound’s thermal stability is monitored .
Q. What are common sources of yield reduction in multi-step syntheses of this compound, and how can they be addressed?
- Intermediate Hydrolysis: Moisture-sensitive steps (e.g., NaH-mediated alkylation) require rigorously anhydrous conditions.
- Column Chromatography Losses: Use silica gel with optimized eluent polarity (e.g., hexane/ethyl acetate gradients) to improve recovery of high-molecular-weight products .
- Byproduct Formation: Monitor reaction progress via TLC and quench reactions promptly after completion .
Methodological Considerations
- Spectral Data Interpretation: For complex -NMR spectra, compare with structurally analogous compounds (e.g., 3,5-Bis(trifluoromethyl)benzyl Bromide, CAS 32247-96-4) to assign signals for overlapping aromatic protons .
- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light conditions to identify decomposition pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
